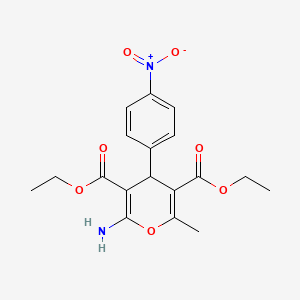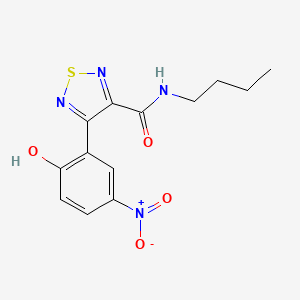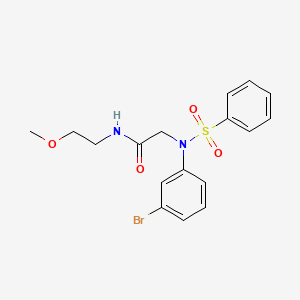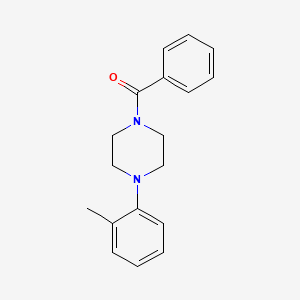![molecular formula C23H19FN2O3 B5217798 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the benzoxazole family and has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to have various physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been shown to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising therapeutic agent. However, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. One area of interest is its potential as an anticonvulsant. Additionally, further research is needed to understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide and its effects on various physiological systems. Finally, there is a need for more studies to investigate the efficacy and safety of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide as a therapeutic agent in humans.
Conclusion:
In conclusion, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a promising chemical compound that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide and its effects on various physiological systems.
Métodos De Síntesis
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can be synthesized using a multi-step process, which involves the condensation reaction of 3-fluorophenyl-2-aminophenol and 3-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to obtain N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its anti-tumor, anti-inflammatory, and analgesic properties. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been studied for its neuroprotective effects in Alzheimer's disease and its potential as an anticonvulsant.
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-2-11-28-19-8-4-5-15(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)16-6-3-7-17(24)12-16/h3-10,12-14H,2,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFIWBLBDUDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)


![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)


![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)